{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
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Overview
Description
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate is a versatile chemical compound extensively used in scientific research. It exhibits remarkable properties that make it suitable for various applications, including drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs transition metal-catalyzed reactions. Carbamoyl chlorides, for example, are used as synthons in various transition metal-catalyzed transformations, including radical-initiated reactions, cross-coupling, and annulation reactions .
Chemical Reactions Analysis
Types of Reactions: {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate undergoes several types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include methanesulfonic acid (MsOH) for Fischer indole synthesis . Transition metal catalysts are also frequently employed in various transformations .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Scientific Research Applications
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate is widely used in scientific research due to its versatile properties. It is employed in:
- Drug Development : As a precursor or intermediate in the synthesis of pharmaceutical compounds.
- Organic Synthesis : Used in the construction of complex organic molecules.
- Material Science : Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various biochemical pathways due to its structural properties .
Comparison with Similar Compounds
Similar Compounds:
- Thiophene Derivatives : Such as suprofen and articaine, which exhibit various pharmacological properties .
- Carbamoyl Chlorides : Used in similar transition metal-catalyzed reactions .
Uniqueness: What sets {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate apart is its unique combination of a thiophene ring and a carbamoyl group, which imparts distinct chemical and physical properties, making it highly valuable in diverse scientific applications.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-11-4-1-3-10(7-11)8-16-13(17)9-19-14(18)12-5-2-6-20-12/h1-7H,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQACFPXXBAGODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)COC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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